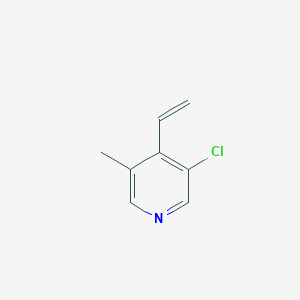
3-Chloro-5-methyl-4-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-4-vinylpyridine typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Amino or thiol-substituted pyridines.
Scientific Research Applications
3-Chloro-5-methyl-4-vinylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-4-vinylpyridine and its derivatives involves interactions with various molecular targets. The pyridine ring can coordinate with metal ions, influencing catalytic processes and electron transfer reactions. The vinyl group can participate in polymerization reactions, forming cross-linked networks with enhanced mechanical and chemical properties.
Comparison with Similar Compounds
4-Vinylpyridine: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3-Chloro-4-vinylpyridine: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
5-Methyl-4-vinylpyridine: Lacks the chlorine atom, which influences its reactivity towards nucleophiles.
Uniqueness: 3-Chloro-5-methyl-4-vinylpyridine’s unique combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its significance in synthetic and industrial chemistry.
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-6(2)4-10-5-8(7)9/h3-5H,1H2,2H3 |
InChI Key |
OHTYJNNRSGODKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



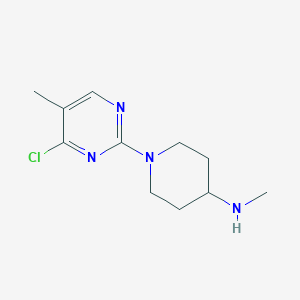
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
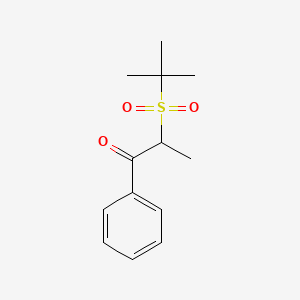
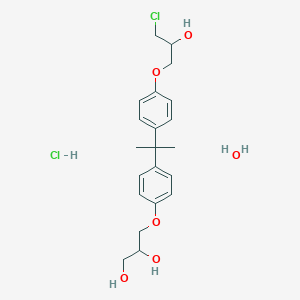

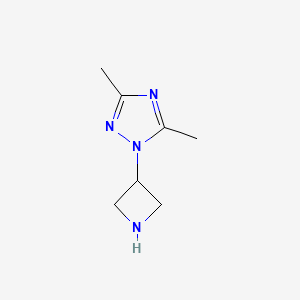

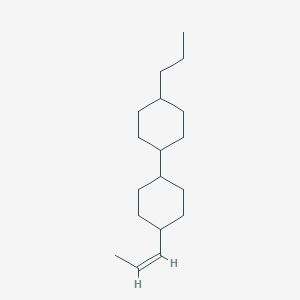

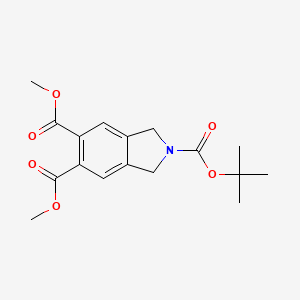
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

